5-Bromo-2-(cyclopropylmethoxy)pyridine
Overview
Description
5-Bromo-2-(cyclopropylmethoxy)pyridine: is a heterocyclic organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a cyclopropylmethoxy group at the 2-position. It is primarily used as a reagent in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine can be achieved through the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. The reaction conditions typically involve:
Temperature: Room temperature
Solvent: Anhydrous hydrobromic acid
Catalyst: Zinc
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(cyclopropylmethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products are substituted pyridine derivatives.
Oxidation Reactions: The major products are oxidized pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethoxy)pyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)pyridine is primarily related to its ability to participate in substitution and oxidation reactions. The bromine atom at the 5-position and the cyclopropylmethoxy group at the 2-position provide unique reactivity patterns that allow the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-fluoropyridine
Comparison: 5-Bromo-2-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLHFKZNQOIRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619996 | |
Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-02-0 | |
Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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